REACTION_CXSMILES
|
O.C(O)C.C(O)(=O)C.[Cl:9][C:10]1[C:15]([CH3:16])=[CH:14][C:13]([OH:17])=[C:12]([N+:18]([O-])=O)[CH:11]=1.CC(C)=O>[Fe].CCCCCC.C(OCC)(=O)C>[NH2:18][C:12]1[CH:11]=[C:10]([Cl:9])[C:15]([CH3:16])=[CH:14][C:13]=1[OH:17] |f:0.1,6.7|
|
Name
|
solvent
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
water ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C(C)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1C)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for additional 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the iron powder was filtered
|
Type
|
WASH
|
Details
|
washed with 50 ml of acetone
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
under reduced pressure to thereby give a brown solid
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off from the 1,100-2,000 ml fraction
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=C1)Cl)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.8 mmol | |
AMOUNT: MASS | 0.29 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 41.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |